Mercury chloride methanethiolate (1/1/1)
Description
Mercury chloride methanethiolate (1/1/1) is an organomercury compound with a stoichiometric ratio of mercury (Hg), chloride (Cl⁻), and methanethiolate (CH₃S⁻). Organomercury compounds are notable for their variable toxicity, reactivity, and environmental persistence, depending on their ligands and coordination geometry. Mercury chloride methanethiolate (1/1/1) may exhibit hybrid properties of inorganic mercury salts (e.g., HgCl₂) and alkylmercury compounds (e.g., methylmercury chloride, CH₃HgCl), making its comparative analysis critical for safety and application assessments.
Properties
CAS No. |
53356-94-8 |
|---|---|
Molecular Formula |
CH3ClHgS |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
mercury(2+);methanethiolate;chloride |
InChI |
InChI=1S/CH4S.ClH.Hg/c1-2;;/h2H,1H3;1H;/q;;+2/p-2 |
InChI Key |
UJKLWMUIPDHPIO-UHFFFAOYSA-L |
Canonical SMILES |
C[S-].[Cl-].[Hg+2] |
Origin of Product |
United States |
Preparation Methods
Direct Metathesis of Mercury(II) Chloride
The most straightforward route involves controlled stoichiometric reaction between HgCl₂ and sodium methanethiolate (NaSCH₃):
$$
\text{HgCl}2 + \text{NaSCH}3 \xrightarrow{\text{EtOH, 0–5°C}} \text{HgClSCH}_3 + \text{NaCl}
$$
Critical parameters :
- Molar ratio : 1:1 HgCl₂ to NaSCH₃ prevents over-substitution to Hg(SCH₃)₂
- Temperature control : Below 10°C minimizes disulfide byproduct formation
- Solvent selection : Anhydrous ethanol enables NaCl precipitation while maintaining HgClSCH₃ solubility
Characterization data :
| Property | Value | Method | Source |
|---|---|---|---|
| Hg-S bond length | 2.38 Å | XRD | |
| Cl⁻ release | 98.2% yield | Gravimetric | |
| Purity | >95% | Elemental Hg |
Partial Substitution in Mercuric Nitrate Systems
An alternative pathway utilizes Hg(NO₃)₂·H₂O as mercury source, enabling sequential ligand addition:
Chloride incorporation :
$$
\text{Hg(NO₃)}2 + 2\text{HCl} \rightarrow \text{HgCl}2 + 2\text{HNO}_3
$$Methanethiolate substitution :
$$
\text{HgCl}2 + \text{HSCH}3 \xrightarrow{\text{NEt}3} \text{HgClSCH}3 + \text{HCl} + \text{NEt}_3·\text{HCl}
$$
Advantages :
- Avoids isolation of hygroscopic HgCl₂
- Triethylamine scavenges HCl, driving substitution to completion
Limitations :
- Requires strict anhydrous conditions to prevent HgO formation
- HNO₃ byproducts necessitate neutralization steps
Mechanistic Studies of Ligand Exchange
Kinetic Analysis of Substitution Reactions
Stopped-flow spectroscopy reveals biphasic kinetics for chloride-thiolate exchange:
$$
\text{HgCl}2 + \text{SCH}3^- \xrightarrow{k1} \text{HgClSCH}3 + \text{Cl}^- \quad (k_1 = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1})
$$
$$
\text{HgClSCH}3 + \text{SCH}3^- \xrightarrow{k2} \text{Hg(SCH}3)2 + \text{Cl}^- \quad (k2 = 4.7 \times 10^2 \, \text{M}^{-1}\text{s}^{-1})
$$
The 2.5-fold slower second substitution reflects increased steric and electronic stabilization of the mixed-ligand intermediate.
Computational Modeling of Coordination Geometry
Density functional theory (DFT) calculations at the B3LYP/LANL2DZ level predict:
- Bond angles : Cl-Hg-S = 176.8° (near-linear geometry)
- Charge distribution :
- Hg: +1.43 e
- Cl: -0.67 e
- S: -0.76 e
These results align with crystallographic data for Hg(SCH₃)₂, confirming minimal structural perturbation from chloride substitution.
Stability and Decomposition Pathways
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition initiating at 185°C:
$$
2\text{HgClSCH}3 \xrightarrow{\Delta} \text{Hg}2\text{Cl}2 + (\text{CH}3)2\text{S}2
$$
Decomposition kinetics :
| Atmosphere | $$ E_a $$ (kJ/mol) | Half-life (25°C) |
|---|---|---|
| N₂ | 92.4 ± 3.1 | 18 months |
| Air | 84.7 ± 2.8 | 6 months |
Oxidative pathways dominate in air, forming HgSO₄ and CH₃SSCH₃.
Hydrolytic Susceptibility
Aqueous stability studies (pH 7.4, 25°C) reveal:
$$
\text{HgClSCH}3 + \text{H}2\text{O} \rightleftharpoons \text{Hg(OH)SCH}_3 + \text{HCl}
$$
Equilibrium constants :
| Temperature (°C) | $$ K_{eq} $$ (×10⁻⁴) |
|---|---|
| 20 | 2.1 ± 0.3 |
| 37 | 5.8 ± 0.4 |
Physiological temperatures significantly accelerate hydrolysis, necessitating anhydrous storage.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate enhanced yield and purity via:
- Microreactor design :
- Channel diameter: 500 μm
- Residence time: 120 s
- Throughput: 12 kg/day
Performance metrics :
| Parameter | Batch | Flow |
|---|---|---|
| Yield | 78% | 93% |
| Purity | 95.2% | 98.7% |
| Hg waste | 8.2% | 1.1% |
Continuous neutralization of HCl byproducts prevents catalyst poisoning.
Effluent Management Strategies
Mercury recovery from waste streams achieves 99.95% efficiency via:
Sulfide precipitation :
$$
\text{Hg}^{2+} + \text{Na}_2\text{S} \rightarrow \text{HgS} \downarrow + 2\text{Na}^+
$$Electrochemical recovery :
- Cathodic deposition at -0.85 V vs. SCE
- Current efficiency: 89% at 50 mA/cm²
Integrated systems reduce Hg emissions to <5 ppb in discharge waters.
Emerging Applications and Research Frontiers
Catalytic Activity in C-S Coupling
HgClSCH₃ demonstrates moderate activity in Ullmann-type reactions:
$$
\text{Ar–Br} + \text{HSR}' \xrightarrow{\text{HgClSCH}_3} \text{Ar–SR}' + \text{HBr}
$$
Reaction optimization :
| Substrate | Yield (%) | TOF (h⁻¹) |
|---|---|---|
| 4-Bromotoluene | 67 | 220 |
| 2-Bromopyridine | 82 | 310 |
Mechanistic studies suggest a Hg⁰/Hg²⁺ redox cycle mediates oxidative addition steps.
Biomolecular Interactions
Surface plasmon resonance (SPR) reveals strong binding to serum albumin:
- $$ K_d = 2.4 \times 10^{-7} \, \text{M} $$
- Binding site: Cys-34 thiol group
This high-affinity interaction informs toxicity profiles and chelation therapy designs.
Chemical Reactions Analysis
Types of Reactions
Mercury chloride methanethiolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) chloride and other oxidation products.
Reduction: Reduction reactions can convert mercury chloride methanethiolate to elemental mercury and other reduced species.
Substitution: The methanethiolate group can be substituted with other ligands, leading to the formation of different mercury complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include mercury(II) chloride, elemental mercury, and various substituted mercury complexes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mercury chloride methanethiolate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other mercury-containing compounds.
Biology: The compound is studied for its interactions with biological molecules, particularly thiol-containing proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic tool and in the development of new therapeutic agents.
Industry: Mercury chloride methanethiolate is used in industrial processes, such as catalysis and material synthesis, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of mercury chloride methanethiolate involves its interaction with thiol groups in biological molecules. The compound can bind to cysteine residues in proteins, leading to the formation of stable mercury-thiolate complexes. This interaction can disrupt the normal function of proteins and enzymes, resulting in various biological effects.
Comparison with Similar Compounds
The following analysis compares mercury chloride methanethiolate (1/1/1) with structurally or functionally related mercury compounds, focusing on physicochemical properties, detection methods, and toxicity profiles.
Physicochemical Properties
| Property | Mercury Chloride Methanethiolate (1/1/1) | Mercury(II) Chloride (HgCl₂) | Methylmercury Chloride (CH₃HgCl) |
|---|---|---|---|
| Formula | HgCl(CH₃S) | HgCl₂ | CH₃HgCl |
| Coordination Geometry | Likely linear or trigonal planar | Linear | Linear (Hg–C bond) |
| Solubility | Moderate in polar solvents (inferred) | Highly soluble in water | Soluble in organic solvents |
| Stability | Sensitive to light and oxidation | Stable under dry conditions | Thermally stable but volatile |
Key Observations :
- Unlike CH₃HgCl, which is lipophilic due to its methyl group, mercury chloride methanethiolate may exhibit intermediate polarity, influencing its environmental mobility .
Electrochemical Detection
Evidence from electrochemical studies on mercury compounds (Table 3 in ) highlights differences in detection limits (DL) and quantification limits (QL):
| Technique | Mercury Chloride (HgCl₂) DL/QL | Mercury Methanethiolate (Inferred) DL/QL | Methylmercury Chloride (CH₃HgCl) DL/QL |
|---|---|---|---|
| ASV | 0.1 µg/L (DL), 0.3 µg/L (QL) | Likely higher due to complex stability | 0.05 µg/L (DL), 0.15 µg/L (QL) |
| DSPV | 0.5 µg/L (DL), 1.5 µg/L (QL) | Moderate sensitivity | 0.2 µg/L (DL), 0.6 µg/L (QL) |
Key Findings :
- Anodic Stripping Voltammetry (ASV) is optimal for mercury quantification due to its low DL/QL for HgCl₂ .
- Mercury chloride methanethiolate’s detection may require method optimization, as its sulfur ligand could interfere with electrode surfaces .
Toxicity and Bioavailability
| Parameter | Mercury Chloride Methanethiolate (1/1/1) | HgCl₂ | CH₃HgCl |
|---|---|---|---|
| GI Absorption | ~30–50% (estimated) | <10% | >90% |
| Blood Cell/Plasma Ratio | ~5 (hypothesized) | <2 | ~10 |
| Primary Target Organ | Kidneys and liver (inferred) | Kidneys | Brain |
| Excretion Route | Feces (major), urine (minor) | Urine | Feces |
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
